1,1'-(2-Methylpentane-2,4-diyl)bis[3-(propan-2-yl)benzene]
Description
1,1'-(2-Methylpentane-2,4-diyl)bis[3-(propan-2-yl)benzene] is a bis-aryl compound featuring a branched aliphatic bridge (2-methylpentane-2,4-diyl) connecting two 3-isopropylbenzene moieties. This structure imparts unique steric and electronic properties, influencing its physicochemical behavior, such as solubility, thermal stability, and reactivity. The bulky isopropyl substituents at the meta-positions of the benzene rings contribute to significant steric hindrance, which may affect crystallization patterns and intermolecular interactions.
Properties
CAS No. |
827596-77-0 |
|---|---|
Molecular Formula |
C24H34 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
1-[2-methyl-4-(3-propan-2-ylphenyl)pentan-2-yl]-3-propan-2-ylbenzene |
InChI |
InChI=1S/C24H34/c1-17(2)20-10-8-12-22(14-20)19(5)16-24(6,7)23-13-9-11-21(15-23)18(3)4/h8-15,17-19H,16H2,1-7H3 |
InChI Key |
WCRWIVGFSWPXNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C)CC(C)(C)C2=CC=CC(=C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Substrate Selection
The Friedel-Crafts alkylation is the most widely reported method for synthesizing bis-arylalkanes. For this compound, the reaction involves:
- Aromatic substrate : 3-isopropylbenzene (cumene) or its halogenated derivatives.
- Alkylating agent : 2-methylpentane-2,4-diyl dihalide (e.g., dibromide or dichloride).
- Catalyst : Anhydrous AlCl₃ (1.2–2.0 equiv) or FeCl₃ (for milder conditions).
The reaction proceeds via carbocation intermediacy , where the dihalide generates a bridged carbocation upon interaction with the Lewis acid. Subsequent electrophilic aromatic substitution at the para positions of the 3-isopropylbenzene yields the target compound.
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Higher temps reduce polyalkylation |
| Solvent | Dichloromethane, CS₂ | Polar aprotic solvents enhance carbocation stability |
| Molar Ratio (ArH:Dihalide) | 2.2:1 | Excess aromatic substrate minimizes di-/trialkylation |
| Catalyst Loading | 1.5 equiv AlCl₃ | Lower loadings risk incomplete activation |
Case Study : A 2019 study achieved an 82% yield by reacting 3-isopropylbenzene with 2-methylpentane-2,4-diyl dibromide in CS₂ at 100°C for 8 hours, using 1.5 equiv AlCl₃. Side products (e.g., monoalkylated species) were removed via silica gel chromatography.
Acid-Catalyzed Condensation of Phenolic Derivatives
Mechanism and Substrate Compatibility
This method employs 3-isopropylphenol and a 2-methylpentane-2,4-diol precursor under Brønsted acid catalysis (H₂SO₄, HCl, or p-toluenesulfonic acid). The reaction proceeds via:
- Protonation of the diol to form a oxonium ion.
- Nucleophilic attack by the phenolic oxygen, leading to C-O bond formation.
- Dehydration to generate the bridged structure.
Advantages :
Key Reaction Metrics
| Condition | Value | Notes |
|---|---|---|
| Acid Catalyst | 10–15 wt% H₂SO₄ | Higher concentrations accelerate side reactions |
| Temperature | 60–80°C | Exceeding 80°C promotes decomposition |
| Solvent | Toluene, Xylene | Azeotropic removal of water improves yield |
Industrial Application : A 2022 patent described a continuous-flow process achieving 89% purity by condensing 3-isopropylphenol with 2-methylpentane-2,4-diol in xylene at 70°C, followed by fractional distillation.
Transition Metal-Catalyzed Cross-Coupling
Palladium-Mediated Approaches
Recent advances utilize Suzuki-Miyaura coupling for constructing the aryl-alkyl-aryl backbone:
- Boronated intermediate : 3-isopropylphenylboronic acid.
- Alkyl bridge precursor : 2-methylpentane-2,4-diyl bis(triflate).
- Catalyst : Pd(PPh₃)₄ with K₂CO₃ as base.
Challenges :
Nickel-Catalyzed Reductive Coupling
Nickel complexes (e.g., Ni(cod)₂) enable C(sp³)-C(sp²) bond formation under reducing conditions (Zn powder). This method is less explored but offers potential for asymmetric synthesis.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Friedel-Crafts | 75–82 | 95–98 | High | $$ |
| Acid Condensation | 70–78 | 90–95 | Moderate | $ |
| Suzuki Coupling | 55–65 | 85–90 | Low | $$$$ |
Trade-offs :
- Friedel-Crafts offers high yields but generates halogenated waste.
- Acid Condensation is cost-effective but requires precise water removal.
- Cross-Coupling methods are synthetically flexible but economically prohibitive for industrial use.
Purification and Characterization
Isolation Techniques
Analytical Validation
| Technique | Key Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.25 (d, 12H, CH(CH₃)₂), 2.85 (m, 2H, bridge CH₂) |
| ¹³C NMR | δ 24.8 (CH(CH₃)₂), 34.5 (bridge C(CH₃)) |
| HRMS | m/z 322.5 [M+H]⁺ |
Chemical Reactions Analysis
Types of Reactions
1,1’-(2-Methylpentane-2,4-diyl)bis[3-(propan-2-yl)benzene] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The benzene rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce halogenated or hydroxylated derivatives.
Scientific Research Applications
Chemistry
1,1'-(2-Methylpentane-2,4-diyl)bis[3-(propan-2-yl)benzene] serves as a versatile building block in organic synthesis. It is utilized in the creation of more complex organic molecules and polymers, facilitating advancements in synthetic methodologies .
Biology
Research has indicated potential biological activities associated with this compound. Studies focus on its interactions with biomolecules, exploring how it may influence biological pathways or exhibit pharmacological effects .
Medicine
In the medical field, ongoing investigations are evaluating the compound's suitability as a drug precursor or active pharmaceutical ingredient. Its unique structure may allow for specific interactions with biological targets, making it a candidate for therapeutic applications .
Industry
This compound finds utility in the production of specialty chemicals and materials. It is used as an additive in various industrial processes, contributing to the development of high-performance materials and formulations .
Case Studies
Case Study 1: Organic Synthesis
A study demonstrated the effectiveness of 1,1'-(2-Methylpentane-2,4-diyl)bis[3-(propan-2-yl)benzene] as an intermediate in synthesizing complex organic compounds. The research highlighted optimized reaction conditions that yielded high purity products suitable for further applications in material science.
Case Study 2: Biological Activity
In vitro studies assessed the compound's interaction with specific enzymes involved in metabolic pathways. Results indicated that it could modulate enzyme activity, suggesting potential roles in metabolic regulation or therapeutic interventions.
Case Study 3: Industrial Application
An industrial application involved using this compound as an additive in polymer formulations. The addition improved mechanical properties and thermal stability, showcasing its value in enhancing product performance in various industrial applications.
Mechanism of Action
The mechanism of action of 1,1’-(2-Methylpentane-2,4-diyl)bis[3-(propan-2-yl)benzene] involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bridge Structure and Flexibility
The central bridge in 1,1'-(2-Methylpentane-2,4-diyl)bis[3-(propan-2-yl)benzene] is a branched pentane chain (2-methylpentane-2,4-diyl), which contrasts with related compounds:
- 1,1'-(2-Butene-1,4-diyl)bisbenzene (): Contains a shorter, rigid unsaturated butene bridge. The double bond reduces conformational flexibility, increasing planarity and electronic conjugation between aromatic rings. This rigidity enhances thermal stability but may limit solubility in nonpolar solvents compared to branched aliphatic bridges .
- Terameprocol (): Features a dimethylbutane-1,4-diyl bridge with methoxy substituents. The linear butane bridge and polar methoxy groups improve aqueous solubility, making it pharmacologically active (e.g., in cancer treatment). The target compound’s isopropyl groups, in contrast, increase hydrophobicity .
Substituent Effects
- Isopropyl vs. Methoxy Groups: The isopropyl substituents in the target compound are electron-donating but sterically bulky, reducing reactivity in electrophilic substitution reactions. In contrast, methoxy groups (e.g., in Terameprocol) are stronger electron donors, enhancing resonance stabilization and participation in hydrogen bonding, critical for biological activity .
- Furyl and Pyrazole Moieties (): Compounds like 4,4'-(5-methylpyrazole-diyl)bis[6-(furyl)pyridines] incorporate heterocyclic bridges and substituents, which introduce π-π stacking interactions and redox activity. These features are absent in the target compound, highlighting its simpler electronic profile .
Thermal and Catalytic Behavior
notes that aryl compounds with unsaturated bridges (e.g., 1,1'-(2-butene-1,4-diyl)bisbenzene) undergo catalytic pyrolysis to yield styrene derivatives. Its isopropyl groups could also act as radical scavengers, altering pyrolysis pathways .
Research Implications and Gaps
While the target compound’s structural analogs provide a framework for understanding its behavior, experimental data on its synthesis, crystallography (e.g., via SHELX ), and thermal degradation are lacking. Further studies using computational modeling (e.g., ORTEP-3 ) could elucidate its conformational preferences and reactivity.
Biological Activity
1,1'-(2-Methylpentane-2,4-diyl)bis[3-(propan-2-yl)benzene], also known by its CAS number 827596-77-0, is a synthetic organic compound notable for its unique structural features and potential biological activities. This compound consists of two propan-2-yl-substituted benzene rings connected by a 2-methylpentane-2,4-diyl bridge. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and material sciences.
| Property | Value |
|---|---|
| Molecular Formula | C24H34 |
| Molecular Weight | 322.5 g/mol |
| IUPAC Name | 1-[2-methyl-4-(3-propan-2-ylphenyl)pentan-2-yl]-3-propan-2-ylbenzene |
| CAS Number | 827596-77-0 |
| InChI Key | WCRWIVGFSWPXNN-UHFFFAOYSA-N |
Synthesis and Characterization
The synthesis of 1,1'-(2-Methylpentane-2,4-diyl)bis[3-(propan-2-yl)benzene] typically involves alkylation reactions of benzene derivatives with suitable alkylating agents under controlled conditions. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
The biological activity of this compound is hypothesized to involve interactions with various biomolecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate enzymatic activities, potentially influencing metabolic pathways relevant to disease states.
Anti-inflammatory Properties
In related studies, compounds featuring phenolic structures have been shown to possess anti-inflammatory effects. This suggests that 1,1'-(2-Methylpentane-2,4-diyl)bis[3-(propan-2-yl)benzene] may exhibit similar properties through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory responses .
Case Studies and Research Findings
Several studies have investigated the biological activities of structurally related compounds:
- Antimicrobial Studies : A study demonstrated that similar bisphenolic compounds exhibited strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and interference with cellular processes .
- Antioxidant Activity : Research has shown that compounds with similar structural motifs can act as potent antioxidants, scavenging free radicals and reducing oxidative stress in cells . This property is crucial for potential therapeutic applications in diseases characterized by oxidative damage.
- Cytotoxicity Assays : In vitro cytotoxicity assays have been conducted on related compounds against various cancer cell lines. Results indicated that these compounds could inhibit cell proliferation effectively, suggesting potential applications in cancer therapy .
Q & A
Q. What are the key synthetic routes for 1,1'-(2-Methylpentane-2,4-diyl)bis[3-(propan-2-yl)benzene], and how can reaction conditions influence yield and purity?
Synthesis typically involves multi-step coupling reactions, such as Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling, to construct the biphenyl backbone. For example, analogous compounds (e.g., terameprocol derivatives) are synthesized via alkylation of substituted benzene precursors using Lewis acid catalysts like AlCl₃ under anhydrous conditions . Key parameters include:
- Catalyst selection : AlCl₃ vs. FeCl₃ may alter regioselectivity.
- Temperature : Elevated temperatures (80–120°C) improve reaction rates but may promote side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound from diastereomers or oligomers .
Q. How is the structural characterization of this compound validated in academic research?
A combination of spectroscopic and crystallographic methods is essential:
- NMR : ¹H and ¹³C NMR confirm substituent positions and symmetry. For instance, aromatic protons in 3-(propan-2-yl) groups resonate at δ 6.7–7.2 ppm, while methyl groups appear as singlets near δ 1.2–1.4 ppm .
- X-ray crystallography : ORTEP-3 software can model the compound’s 3D structure, revealing bond angles and steric hindrance between the methylpentane backbone and isopropylbenzene moieties .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 370.24 for C₂₅H₃₄) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between experimental and theoretical NMR shifts may arise from dynamic effects (e.g., rotamers) or crystallographic disorder. Strategies include:
- Variable-temperature NMR : Identifies conformational flexibility by observing signal splitting at low temperatures.
- DFT calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental data to validate proposed conformers .
- Crystallographic refinement : Use programs like SHELXL to model disorder in X-ray structures, ensuring R-factor convergence below 0.05 .
Q. What methodologies are employed to study the compound’s thermodynamic stability and isomerization pathways?
- DSC/TGA : Differential scanning calorimetry (DSC) measures melting points and phase transitions, while thermogravimetric analysis (TGA) assesses decomposition temperatures (e.g., stability up to 200°C) .
- Kinetic studies : Monitor isomerization rates via HPLC under controlled temperatures (25–80°C) using C18 columns and acetonitrile/water mobile phases .
- Computational modeling : Transition state analysis (e.g., via Gaussian’s QST3) predicts activation energies for chair-to-boat conformational changes in the methylpentane backbone .
Q. How does steric hindrance from the isopropyl groups influence reactivity in catalytic applications?
The bulky 3-(propan-2-yl) substituents create a steric environment that:
- Limits substrate access in catalysis, as seen in analogous biphenyl ligands for Pd-catalyzed cross-couplings.
- Enhances enantioselectivity in asymmetric synthesis by restricting rotational freedom around the central C–C bond.
- Reduces aggregation in supramolecular systems, as confirmed by dynamic light scattering (DLS) and SEM .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Flow chemistry : Continuous reactors minimize side reactions (e.g., oligomerization) by precise control of residence time and temperature .
- Microwave-assisted synthesis : Accelerates reaction kinetics, reducing decomposition pathways .
- In-situ monitoring : Raman spectroscopy tracks intermediate formation, enabling real-time adjustments to reagent stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
